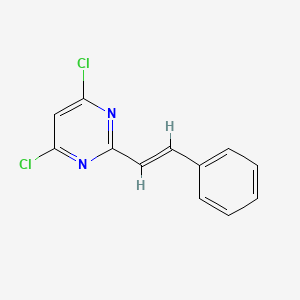

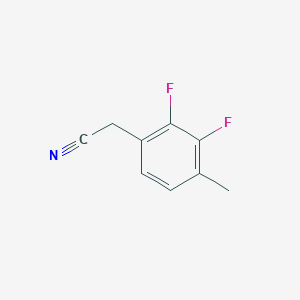

![molecular formula C14H16N4O4S B2383645 ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate CAS No. 1448052-85-4](/img/structure/B2383645.png)

ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate” is a complex organic compound . It is related to the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine compounds .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of ethyl 5-hydroxy-1H-pyrazole-3-carboxylate with 1,3-dibromopropane in the presence of potassium carbonate . The reaction is carried out in acetonitrile and refluxed for 16 hours .Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a pyrazolo[5,1-b][1,3]oxazine ring, which is a bicyclic system with a pyrazole ring fused to an oxazine ring .Scientific Research Applications

Heterocyclic Synthesis and Biological Activity

- Compounds structurally related to ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate have been synthesized and assessed for biological activities. For instance, derivatives of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate have shown significant biocidal properties against Gram-positive and Gram-negative bacteria as well as yeast-like and filamentous fungi, indicating potential applications in developing new antimicrobial agents (Youssef et al., 2011).

Novel Synthetic Pathways

- Research on ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates has unveiled novel reaction mechanisms involving ANRORC rearrangement, providing new synthetic pathways for N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides. These findings contribute to the development of innovative synthetic methods for heterocyclic compounds, which can be pivotal in medicinal chemistry (Ledenyova et al., 2018).

Antimicrobial and Insecticidal Properties

- Certain heterocycles incorporating thiadiazole moieties, synthesized from precursors like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, have demonstrated insecticidal activity against pests such as the cotton leafworm, Spodoptera littoralis. This suggests potential agricultural applications for related compounds in pest management (Fadda et al., 2017).

Anticancer Activity

- The exploration of pyrazolo[3,4-b]pyridine derivatives has revealed promising anticancer activity, with certain compounds being identified as lead molecules. This underscores the potential of this compound and its analogs in the development of novel anticancer agents (Nagender et al., 2016).

Mechanism of Action

Mode of Action

Based on its structural features, it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and is BBB permeant, suggesting it can cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the potential effects of this compound .

Properties

IUPAC Name |

ethyl 2-[2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonylamino)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c1-2-21-12(19)6-9-8-23-14(15-9)16-13(20)10-7-11-18(17-10)4-3-5-22-11/h7-8H,2-6H2,1H3,(H,15,16,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPXECAFBKSLSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN3CCCOC3=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2383562.png)

![9-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2383565.png)

![N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2383567.png)

![4-phenethyl-1-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2383569.png)

![2-{2-[4-(Morpholin-4-ylmethyl)phenyl]-1,3-thiazol-4-yl}acetic acid dihydrochloride](/img/structure/B2383574.png)

![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2383576.png)

![2-[(11aS)-5,5-dimethyl-1,3-dioxo-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid](/img/structure/B2383579.png)